1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl-
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Overview
Description
1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- is an organic compound that belongs to the class of aromatic dicarboxylic acids. It is a derivative of naphthalene, which consists of two fused benzene rings. This compound is characterized by the presence of two carboxylic acid groups at the 1 and 4 positions of the naphthalene ring, and two methyl groups at the 2 and 3 positions. It is used in various chemical processes and has applications in the synthesis of coordination polymers and other functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- can be synthesized through several methods. One common method involves the oxidation of 1,4-dimethylnaphthalene using a cobalt-manganese-bromine catalyst in the presence of oxygen at elevated temperatures and pressures . Another method involves the use of o-phthalaldehyde as a raw material, which undergoes a series of reactions including acetalization, reduction, hydrolysis, cycloaddition, dehydration, and hydrolysis to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,4-naphthalenedicarboxylic acid, 2,3-dimethyl- typically involves the catalytic oxidation of 1,4-dimethylnaphthalene. This process is carried out in a liquid-phase oxidation reactor using a cobalt-manganese-bromine catalyst at temperatures around 120°C and pressures of approximately 3 kPa .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce naphthalene derivatives with additional functional groups.
Reduction: It can be reduced to form naphthalene diols or other reduced derivatives.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and dimethylformamide can be used to introduce different substituents.
Major Products Formed
The major products formed from these reactions include naphthalene diols, naphthalene dicarboxylate esters, and other functionalized naphthalene derivatives .
Scientific Research Applications
1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- has several scientific research applications:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-naphthalenedicarboxylic acid, 2,3-dimethyl- involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form coordination bonds with metal ions, leading to the formation of coordination polymers and metal-organic frameworks. These interactions can influence the physical and chemical properties of the resulting materials, making them suitable for specific applications such as catalysis and gas storage .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenedicarboxylic acid: Lacks the methyl groups at the 2 and 3 positions, leading to different chemical properties and reactivity.
2,6-Naphthalenedicarboxylic acid: Has carboxylic acid groups at the 2 and 6 positions, resulting in different coordination preferences and applications.
1,2-Benzenedicarboxylic acid: An asymmetrical benzenedicarboxylic acid used in similar applications but with different structural properties.
Uniqueness
1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- is unique due to the presence of methyl groups at the 2 and 3 positions, which can influence its reactivity and the types of coordination polymers it can form. This structural feature allows for the synthesis of materials with specific properties and applications that are not achievable with other similar compounds .
Properties
CAS No. |
344348-30-7 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2,3-dimethylnaphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-7-8(2)12(14(17)18)10-6-4-3-5-9(10)11(7)13(15)16/h3-6H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
HZKIYNNRXPJTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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